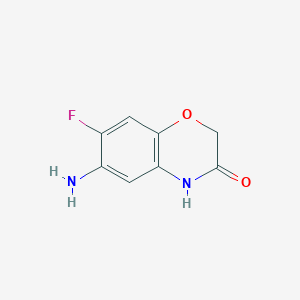

7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one

Description

7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one is a synthetic benzoxazinone derivative primarily recognized as a critical intermediate in synthesizing the herbicide flumioxazin (S-53482), a pre-emergent herbicide used in soybean and peanut crops . Its synthesis involves catalytic hydrogenation of 7-fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one using Raney Ni under optimized conditions (80°C, 6 MPa H₂), achieving yields exceeding 95% . Analytical methods, such as reversed-phase HPLC with methanol-water mobile phases, ensure high purity (98.5%) and precise quantification . The compound’s structure, characterized by a fluorine atom at position C7 and an amino group at C6, distinguishes it from natural benzoxazinones and underpins its role in agrochemical development.

Properties

IUPAC Name |

6-amino-7-fluoro-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O2/c9-4-1-7-6(2-5(4)10)11-8(12)3-13-7/h1-2H,3,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWMAFJZTZAMNGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=C(C(=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40437992 | |

| Record name | 7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112748-06-8 | |

| Record name | 7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one

The nitro-substituted precursor, 7-fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one (CAS 103361-67-7), serves as a critical intermediate. Its preparation involves nitration of a fluorinated benzoxazinone precursor under controlled conditions.

Reaction Conditions :

-

Nitrating Agent : Concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C.

-

Substrate : 7-Fluoro-2H-1,4-benzoxazin-3(4H)-one.

The nitro group is introduced regioselectively at the 6-position due to the electron-withdrawing effect of the fluorine atom at position 7, which directs electrophilic substitution.

Reduction of Nitro to Amino Group

The final step involves catalytic hydrogenation of the nitro intermediate to yield the target amine.

Protocol :

-

Catalyst : 10% Pd/C under hydrogen gas (1–3 atm).

-

Solvent : Ethanol or ethyl acetate.

-

Temperature : 25–50°C.

Mechanistic Insight : The reduction proceeds via a nitroso intermediate, ultimately forming the primary amine. Side reactions, such as over-reduction or dehalogenation, are minimized by using mild hydrogenation conditions.

Halogen Exchange and Cyclization Strategies

Chlorination-Fluorination Sequence

A patent by CN103951632B outlines a method for preparing trifluorinated benzoxazinones, adaptable to the target compound.

Step 1: Chlorination

-

Substrate : 7-Fluoro-2H-1,4-benzoxazin-3(4H)-one.

-

Chlorinating Agent : Cl₂ gas in phosphorus trichloride (PCl₃).

-

Product : 2,2-Dichloro-7-fluoro-2H-1,4-benzoxazin-3(4H)-one (99% purity by GC/MS).

Step 2: Fluorination

-

Reagent : Pyridinium hydrofluoride (27.92 g, 100 mmol).

-

Conditions : 50°C for 4 hours.

-

Workup : Extraction with ethyl acetate and column chromatography.

-

Yield : 85% for 2,2,7-trifluoro-2H-1,4-benzoxazin-3(4H)-one.

Adaptation for Amino Group Introduction :

To incorporate the 6-amino group, the chlorination-fluorination sequence is preceded by nitration at position 6, followed by reduction (as in Section 1.2).

Cyclocondensation of 2-Aminophenol Derivatives

The benzoxazine core can be constructed via cyclocondensation reactions. A De Gruyter study demonstrates the use of 2-aminophenols and α-bromo-γ-butyrolactone to form 2-hydroxyethyl-1,4-benzoxazin-3-ones.

Modified Protocol for 7-Fluoro-6-amino Derivative :

-

Starting Material : 2-Amino-5-fluoro-4-nitrophenol.

-

Cyclization Agent : Chloroacetyl chloride in dichloromethane (DCM) with triethylamine.

-

Conditions : 0°C to room temperature, 12 hours.

-

Intermediate : 7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one.

Yield : 70–75% over two steps.

Comparative Analysis of Methods

| Method | Key Steps | Advantages | Limitations | Yield |

|---|---|---|---|---|

| Nitration-Reduction | Nitration → Reduction | High regioselectivity; scalable | Requires handling strong acids | 75–90% |

| Chlorination-Fluorination | Cl₂/PCl₃ → Pyridinium HF | Access to polyhalogenated derivatives | Multi-step; harsh conditions | 70–85% |

| Cyclocondensation | Aminophenol + Lactone → Cyclization | Direct core formation | Limited substrate availability | 65–75% |

Reaction Optimization and Challenges

Regioselectivity in Nitration

The fluorine atom at position 7 deactivates the benzene ring, directing nitration to the 6-position. Computational studies confirm this electronic effect, with Fukui indices indicating higher electrophilic susceptibility at C6.

Byproduct Formation in Halogen Exchange

Chlorination with Cl₂/PCl₃ may produce polychlorinated byproducts. GC/MS monitoring and fractional distillation are critical for isolating the dichloro intermediate.

Stability of Amino Group

The primary amine at position 6 is prone to oxidation. Storage under inert atmosphere (N₂ or Ar) and addition of antioxidants (e.g., BHT) enhance shelf life.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting flow chemistry for nitration and hydrogenation steps improves heat dissipation and reduces reaction times:

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted benzoxazines.

Scientific Research Applications

Medicinal Chemistry: It may serve as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: The compound could be used in the synthesis of novel polymers or materials with unique properties.

Organic Synthesis: It can be employed as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Fluorinated Benzoxazinones

- 7F-D-DIBOA (7-fluoro-(2H)-1,4-benzoxazin-3(4H)-one): Lacks the C6 amino group but shares the C7 fluorine substitution. Exhibits high phytotoxicity against weeds (e.g., Lolium rigidum, Avena fatua) with superior selectivity (selectivity index = 2.1) compared to 6-fluoro and 6-chloro analogues, making it agriculturally favorable .

- Target Compound: The addition of the C6 amino group enhances its utility as a synthetic precursor rather than a direct herbicide. Its selectivity is indirectly reflected in flumioxazin’s efficacy, which targets weed germination without harming crops .

Chlorinated Derivatives

- 6Cl-D-DIBOA (6-chloro-(2H)-1,4-benzoxazin-3(4H)-one) : Chlorine at C6 confers potent phytotoxicity but lower selectivity compared to 7F-D-DIBOA. Structural studies confirm its herbicidal and antifungal applications, though residual toxicity risks limit its use .

Natural Benzoxazinones

- DIBOA (2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one) and DIMBOA (2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one) : Naturally occurring in plants like maize, these compounds defend against pathogens and pests via hydroxamic acid moieties. Unlike the synthetic target compound, they lack halogen substituents and are glycosylated in vivo for stability .

Herbicidal Activity

- Target Compound: Indirect herbicidal action via flumioxazin, which inhibits protoporphyrinogen oxidase (PPO), disrupting chlorophyll synthesis in weeds. Metabolites of flumioxazin involve reduction and hydroxylation pathways, with minimal mammalian toxicity .

- 7F-D-DIBOA : Direct phytotoxicity via membrane disruption and oxidative stress, effective at 20–50 µM concentrations .

Antimicrobial and Antifungal Properties

- Propanolamine-Containing Derivatives: Derivatives with propanolamine moieties (e.g., 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones) exhibit broad-spectrum activity against fungi (Phytophthora cactorum) and bacteria, unlike the target compound, which lacks this functional group .

Antitumor Activity

- Benzoxazolinones (e.g., Acanthosides): Isolated from Scoparia dulcis and Acanthus ilicifolius, these derivatives demonstrate cytotoxicity (IC₅₀ = 7.8–26.6 µM) against cancer cell lines (HepG2, HeLa). Their activity stems from benzoyl or glycosyl substituents, contrasting with the target compound’s agrochemical focus .

Structural and Functional Comparison Table

Biological Activity

7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one (CAS No. 112748-06-8) is a heterocyclic compound known for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural applications. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and herbicidal properties, supported by relevant research findings and case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 182.15 g/mol |

| Density | 1.4 g/cm³ |

| Boiling Point | 398.3 °C |

| Flash Point | 194.7 °C |

| LogP | -0.04 |

These properties indicate a stable compound with potential for various chemical reactions.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. A study evaluated its efficacy against both Gram-positive and Gram-negative bacteria. The results indicated strong inhibition zones against several strains:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Bacillus subtilis | 24 |

| Staphylococcus aureus | 22 |

| Escherichia coli | 21 |

| Salmonella typhi | 20 |

These findings suggest that the compound is more effective than traditional antibiotics like ampicillin in certain cases .

Antifungal Activity

In addition to its antibacterial effects, the compound has shown antifungal activity. It was tested against various fungal strains, including Candida albicans and Aspergillus niger, demonstrating inhibition zones ranging from 18 mm to 22 mm, indicating moderate to strong antifungal potential.

Herbicidal Activity

The compound has also been investigated for its herbicidal properties. It has been noted for its effectiveness as an intermediate in the synthesis of agricultural chemicals. Specifically, it has shown strong activity against common weeds, making it a valuable candidate for developing new herbicides .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific enzymes or receptors within microbial cells or plant systems, leading to inhibition of growth or metabolic functions. Further biochemical studies are required to clarify these pathways.

Case Studies

- Antibacterial Efficacy : A study published in a peer-reviewed journal highlighted the compound's effectiveness against multi-drug resistant bacterial strains. The research involved testing various concentrations and reported a minimum inhibitory concentration (MIC) of 32 µg/mL against resistant Staphylococcus strains .

- Agricultural Applications : Another case study focused on the use of the compound in formulating new herbicides. Field trials showed that crops treated with formulations containing this compound exhibited significantly reduced weed populations compared to untreated controls .

Q & A

Q. What synthetic methodologies are recommended for preparing 7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one?

The synthesis typically involves functionalization of the benzoxazinone core. A common approach is palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce substituents at the 6-position, as demonstrated in the synthesis of related 6-bromo derivatives . For fluorination, electrophilic fluorination or halogen exchange (e.g., using KF in polar aprotic solvents) may be employed. Post-synthetic modifications, such as reductive amination or nucleophilic substitution, can introduce the amino group at the 6-position. Purification via recrystallization (e.g., using ethanol or DCM/hexane) is critical to achieve ≥98.0% purity .

Q. How can the structure of this compound be confirmed?

Structural confirmation requires multi-technique analysis:

- NMR : and NMR to verify fluorination (via coupling patterns) and amino group presence.

- MS : High-resolution mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography : To resolve stereochemical ambiguities, as seen in analogous 6-chloro derivatives .

- HPLC : For purity assessment, with reference to standardized methods for carbonyl-containing compounds .

Q. What biological activities are associated with benzoxazinone derivatives, and how do they relate to this compound?

Benzoxazinones exhibit herbicidal, antifungal, and receptor-modulating activities. The 7-fluoro-6-amino derivative may act as a nonsteroidal mineralocorticoid receptor (MR) antagonist, analogous to benzoxazin-3-one derivatives optimized for MR binding affinity . Its fluorinated and aminated groups likely enhance metabolic stability and target selectivity compared to natural analogs like DIBOA .

Advanced Research Questions

Q. What strategies address contradictions in reported bioactivity data for benzoxazinones?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, receptor isoforms) or compound stability. To resolve these:

- Standardized bioassays : Use consistent MR-binding assays (e.g., competitive radioligand displacement) .

- Metabolic profiling : Monitor degradation products via LC-MS/MS, as reduced metabolites (e.g., tetrahydrophthalimide derivatives) may exhibit altered activity .

- Structural benchmarking : Compare IC values against reference compounds like 14n (a potent MR antagonist with a 1-phenyl-3-trifluoromethylpyrazol-5-yl moiety) .

Q. How can structure-activity relationships (SAR) guide optimization of this compound?

Key SAR insights include:

- Fluorine position : 7-Fluoro substitution enhances metabolic stability by blocking oxidative degradation at the benzene ring.

- Amino group : The 6-amino group improves solubility and hydrogen-bonding interactions with MR’s ligand-binding domain .

- Core modifications : Introducing pyrazole or triazole moieties at the 6-position (via cross-coupling) boosts potency, as seen in HTS-derived leads .

Q. What analytical challenges arise in quantifying trace metabolites of this compound?

Metabolites like reduced tetrahydrophthalimide derivatives require sensitive detection due to low abundance. Solutions include:

- LC-MS/MS with MRM : Use transitions specific to metabolite fragmentation patterns (e.g., m/z 178 → 132 for amino group retention) .

- Isotopic labeling : -tagging at the benzene ring facilitates tracking in pharmacokinetic studies .

- Enzymatic assays : Incubate with rat liver microsomes or human CYP isoforms to identify major metabolic pathways .

Q. How does the compound’s ecological role compare to natural benzoxazinones like DIMBOA?

Unlike DIMBOA, which acts as a plant defense compound, the 7-fluoro-6-amino derivative’s synthetic origin suggests limited ecological impact. However, degradation products (e.g., fluoroaniline derivatives) should be assessed for phytotoxicity using standardized root elongation or seed germination assays .

Methodological Notes

- Synthetic protocols : Prioritize anhydrous conditions for fluorination steps to avoid hydrolysis .

- Data validation : Cross-reference NMR shifts with computed spectra (e.g., using ACD/Labs or ChemDraw) to confirm assignments .

- Ethical considerations : Follow OECD guidelines for ecotoxicity testing of synthetic intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.